molecular formula C7H9NO3S B1354768 Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate CAS No. 40235-65-2

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

Cat. No. B1354768
CAS RN: 40235-65-2
M. Wt: 187.22 g/mol
InChI Key: ORBNJGCTXHRSBC-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It has a molecular weight of 188.23 . The IUPAC name for this compound is ethyl 2-(hydroxymethyl)-1H-1lambda3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9,12H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Improved Synthesis Methods : Ethyl 2-amino-thiazole-4-carboxylate has been synthesized through solvent-free methods and has undergone various transformations, including diazotization and saponification, to form derivatives like ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).

  • Antimicrobial and Antioxidant Properties : Derivatives of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate have shown promising antioxidant and antimicrobial properties, with some compounds demonstrating significant inhibition of microbes and potential as antioxidants (Muhammad Haroon et al., 2021).

  • Anti-proliferative Screening : Thiazole compounds derived from this chemical have been tested for anticancer activity against breast cancer cells, showing potential as therapeutic agents (J. P. Sonar et al., 2020).

Material Science and Structural Analysis

  • Novel Compounds Synthesis : Novel thiazole compounds containing ether structures have been synthesized, exhibiting certain fungicidal activities, demonstrating their potential in material science applications (Qiu Li-ga, 2015).

  • Molecular Structure Studies : Detailed structural analysis of ethyl 2-amino-thiazole derivatives has been conducted, revealing insights into their molecular geometry and potential applications in various fields including pharmacology and material science (A. Albreht et al., 2009).

Pharmaceutical Research

  • Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, derived from this compound, have been synthesized and shown potential anticancer activity in vitro against various human tumor cell lines (H. El-Subbagh et al., 1999).
  • Antiviral and Antioxidant Studies : Studies have been conducted on the antioxidant and antiviral activities of hydroxycinnamic acid amides of thiazole containing amino acids derived from this compound, showing potential applications in antiviral therapy (I. Stankova et al., 2009).

Industrial Applications

  • Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative, has been studied for its corrosion inhibition efficiency, indicating its potential use in protecting materials like AA6061 alloy in acidic environments (K. Raviprabha et al., 2019).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves binding to the enzyme, which can lead to the inhibition of its activity. This inhibition can result in the disruption of DNA replication, ultimately affecting cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, causing a G2 phase cell cycle arrest and eventually cell death . This compound can also modulate gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to topoisomerase II, leading to the formation of a stable complex that prevents the enzyme from re-ligating the DNA strands it has cleaved . This results in the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) for extended periods . Its degradation products and their potential impact on cellular processes need further investigation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit cell proliferation. At higher doses, it can cause significant toxic or adverse effects, including severe inhibition of cell division and induction of apoptosis . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNJGCTXHRSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443021
Record name Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40235-65-2
Record name Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diethyl thiazole-2,4-dicarboxylate (1.5 g) was suspended in 15 ml of ethanol, and at -10° C., 3 ml of an ethanol solution of 0.16 g of sodium borohydride and 0.58 g of calcium chloride was added. The mixture was stirred at this temperature for 2 hours. Acetone was added to decompose the excess of the reducing agent, and then the solvent was evaporated under reduced pressure. Dilute sulfuric acid was added to the residue, and insoluble calcium sulfate was separated by filtration. The filtrate was adjusted to pH 10 with an aqueous solution of potassium carbonate, and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and then further concentrated under reduced pressure. The residue was treated with isopropyl ether to give 0.78 g (yield 64%) of ethyl 2-hydroxymethylthiazole-4-carboxylate as a colorless crystalline powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Four
Quantity
0.58 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.5 g of diethyl thiazole-2,4-dicarboxylate was suspended in 15 ml of ethanol, and at -10° C., 0.16 g of sodium borohydride and 3 ml of an ethanol solution of 0.58 g of calcium chloride were added. The mixture was stirred at the above temperature for 2 hours. Acetone was added to decompose the excess of the reducing agent, and the solvent was evaporated under reduced pressure. Dilute sulfuric acid was added to the residue, and insoluble calcium sulfate was separated by filtration. The filtrate was adjusted to pH 10 with an aqueous solution of potassium carbonate, and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure. The residue was treated with isopropyl ether to give 0.78 g (yield 64%) of ethyl 2-hydroxymethylthiazole-4-carboxylate as a colorless crystalline powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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